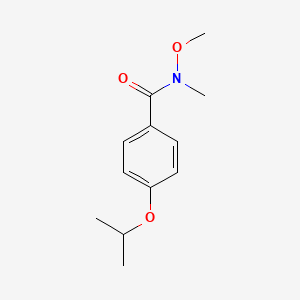

4-isopropoxy-N-methoxy-N-methylbenzamide

Description

Significance of Benzamide (B126) Scaffolds in Organic Synthesis and Medicinal Chemistry

Benzamide and its derivatives are recognized as privileged structures in the fields of organic synthesis and medicinal chemistry. researchgate.netwalshmedicalmedia.com The benzamide scaffold, a benzene (B151609) ring attached to an amide functional group, is a common feature in a vast array of biologically active molecules. researchgate.netwalshmedicalmedia.com This prevalence is due to the amide bond's unique combination of stability and reactivity, as well as its ability to participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. researchgate.net

In medicinal chemistry, the benzamide framework is found in drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antipsychotic agents. walshmedicalmedia.comnih.gov The aromatic ring and the amide group can be readily functionalized, allowing for the fine-tuning of a compound's steric and electronic properties to optimize its pharmacological profile.

As a building block in organic synthesis, the benzamide moiety offers a versatile handle for a variety of chemical transformations. The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, while the amide group can be hydrolyzed, reduced, or otherwise modified to generate a diverse range of other functional groups.

Overview of N-Methoxy-N-Methyl Amides (Weinreb Amides) as Key Synthetic Intermediates

Discovered in 1981 by Steven M. Weinreb and Steven Nahm, N-methoxy-N-methyl amides, commonly known as Weinreb amides, have become indispensable intermediates in organic synthesis. wikipedia.org Their primary utility lies in their reaction with organometallic reagents, such as Grignard or organolithium reagents, to produce ketones in high yields. wikipedia.orgresearchgate.net

The key to the Weinreb amide's utility is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic addition. wikipedia.orgnih.gov This intermediate prevents the common problem of over-addition, which often plagues similar reactions with other acylating agents like esters or acid chlorides, where the initial ketone product can react further with the organometallic reagent to form a tertiary alcohol. wikipedia.orgorientjchem.org The Weinreb amide functionality can be introduced from carboxylic acids, acid chlorides, or esters, making it a broadly applicable synthetic tool. orientjchem.orgproquest.com Furthermore, Weinreb amides can be reduced to form aldehydes, adding to their versatility. orientjchem.org

The stability and predictable reactivity of Weinreb amides have made them a cornerstone in the synthesis of complex natural products and pharmaceuticals. wikipedia.orgbohrium.com

Contextualization of Alkoxy Substituents in Aromatic Systems within Chemical Research

Alkoxy groups, such as the isopropoxy group in the title compound, are important substituents in aromatic systems that can significantly influence a molecule's physical, chemical, and biological properties. Electronically, alkoxy groups are activating, meaning they donate electron density to the aromatic ring through resonance, while being weakly deactivating through induction. This electronic effect can direct the regioselectivity of electrophilic aromatic substitution reactions, typically favoring substitution at the ortho and para positions.

The presence of an alkoxy group can also impact a molecule's lipophilicity, which is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties. The size and branching of the alkyl portion of the alkoxy group can also introduce steric effects that influence molecular conformation and interactions with other molecules.

Research Gaps and Future Directions for 4-isopropoxy-N-methoxy-N-methylbenzamide

A thorough review of the scientific literature reveals a significant research gap concerning the specific compound this compound. While the individual components of the molecule—the benzamide scaffold, the Weinreb amide, and the alkoxy substituent—are well-studied in a general context, there is a lack of published research detailing the synthesis, characterization, and potential applications of this particular molecule.

This absence of specific data presents several opportunities for future research. A primary focus would be the development and optimization of a synthetic route to this compound, likely starting from 4-isopropoxybenzoic acid. Detailed characterization of the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would provide valuable data on its structural and electronic properties.

Furthermore, the potential of this compound as a synthetic intermediate could be explored. Its utility in the synthesis of novel ketones via reaction with various organometallic reagents could be investigated, potentially leading to the discovery of new molecules with interesting chemical or biological properties. Given the prevalence of the benzamide scaffold in medicinal chemistry, screening this compound and its derivatives for biological activity could also be a fruitful area of research.

Detailed Research Findings

Due to the aforementioned research gap, specific experimental data for this compound is not available in the peer-reviewed literature. However, based on the known chemistry of closely related compounds, we can infer some of its expected properties and synthetic pathways.

Synthesis: The most probable synthetic route to this compound would involve the conversion of 4-isopropoxybenzoic acid into a more reactive acylating agent, such as an acid chloride or an activated ester, followed by reaction with N,O-dimethylhydroxylamine. mychemblog.comtutorchase.com

Table 1: Postulated Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C13H19NO3 | --- |

| Molecular Weight | 237.29 g/mol | --- |

| Appearance | White to off-white solid or oil | General appearance of similar benzamide derivatives |

| Solubility | Soluble in organic solvents (e.g., CH2Cl2, THF, EtOAc), insoluble in water | Based on the nonpolar nature of the isopropoxy and aromatic groups |

Table 2: Illustrative Spectroscopic Data for a Related Compound (4-methoxy-N-methylbenzamide)

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy (B1213986) protons, and N-methyl protons. nih.gov |

| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbon, methoxy carbon, and N-methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the amide and C-O stretches of the ether. |

Note: The data in Table 2 is for a structurally similar compound and is provided for illustrative purposes only. Actual data for this compound may vary.

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methyl-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-9(2)16-11-7-5-10(6-8-11)12(14)13(3)15-4/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZKLLSYMVBIHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4 Isopropoxy N Methoxy N Methylbenzamide

Retrosynthetic Analysis of 4-isopropoxy-N-methoxy-N-methylbenzamide

A retrosynthetic analysis of this compound identifies the key building blocks and strategic bond disconnections necessary for its synthesis. The primary disconnection is at the amide bond (C-N), which is the most logical and common approach for amide synthesis. This step breaks the target molecule into two key precursors: 4-isopropoxybenzoic acid and N,O-dimethylhydroxylamine .

A further retrosynthetic step can be applied to the 4-isopropoxybenzoic acid intermediate. Disconnecting the ether linkage (C-O) at the isopropoxy group points to 4-hydroxybenzoic acid and a suitable three-carbon electrophile, such as 2-bromopropane (B125204) or isopropyl iodide, as the initial starting materials. This two-step disconnection strategy forms the basis of a convergent and efficient synthetic plan.

Synthesis of the 4-Isopropoxybenzoic Acid Precursor

The synthesis of the 4-isopropoxybenzoic acid intermediate is a crucial step that begins with the readily available 4-hydroxybenzoic acid. The primary transformation required is the etherification of the phenolic hydroxyl group.

The most common and effective method for synthesizing 4-isopropoxybenzoic acid is through the Williamson ether synthesis. This reaction involves the alkylation of the phenoxide ion of 4-hydroxybenzoic acid with an isopropyl halide.

The process begins with the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid using a suitable base to form the more nucleophilic potassium or sodium salt. The carboxyl group is generally deprotonated first, followed by the phenolic hydroxyl, often requiring at least two equivalents of the base. This phenoxide then acts as a nucleophile, attacking an isopropyl electrophile, such as 2-bromopropane or 2-iodopropane (B156323), in a classic SN2 reaction. Raw materials for this synthesis include 4-hydroxybenzoic acid, an isopropyl halide like 2-bromopropane, and a base such as potassium hydroxide (B78521). chemicalbook.com

Optimizing the reaction conditions is essential for maximizing the yield and minimizing side reactions, such as C-alkylation or elimination of the alkyl halide. Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the alkylating agent.

Base: Strong bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are commonly used to ensure complete deprotonation of the phenol (B47542). The choice of base can influence the reaction rate and selectivity.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetone, or acetonitrile (B52724) are typically preferred. These solvents effectively solvate the cation of the base while leaving the phenoxide anion relatively free to act as a nucleophile.

Alkylating Agent: While 2-bromopropane is a common choice, 2-iodopropane can be more reactive, potentially allowing for lower reaction temperatures or shorter reaction times.

The table below summarizes typical conditions for the isopropoxylation of phenolic compounds.

| Parameter | Condition | Rationale |

| Substrate | 4-Hydroxybenzoic Acid | Readily available starting material. |

| Alkylating Agent | 2-Bromopropane | Common and cost-effective isopropyl source. |

| Base | Potassium Carbonate (K₂CO₃) | Sufficiently strong base, easy to handle. |

| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent, promotes SN2 reaction. |

| Temperature | 80 °C | Balances reaction rate against side reactions. |

Formation of the N-Methoxy-N-Methyl Amide Moiety (Weinreb Amide)

The final key transformation is the formation of the N-methoxy-N-methyl amide, commonly known as a Weinreb amide. Weinreb amides are valuable synthetic intermediates because they react with organometallic reagents to produce ketones without the common side product of over-addition to form tertiary alcohols. mychemblog.com This is due to the formation of a stable chelated tetrahedral intermediate. mychemblog.com

Direct amidation involves converting the carboxylic acid group of 4-isopropoxybenzoic acid into the Weinreb amide in a single pot reaction. This approach avoids the need to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride. mychemblog.com These direct methods rely on the use of coupling reagents to activate the carboxylic acid in situ. orientjchem.orgarkat-usa.orgunito.it

N,N′-Carbonyldiimidazole (CDI) is a highly effective and mild coupling reagent for the synthesis of amides, including Weinreb amides, directly from carboxylic acids. umich.edusemanticscholar.orgcommonorganicchemistry.com The reaction is efficient and often proceeds under gentle conditions, making it suitable for substrates with sensitive functional groups. chemspider.com

The mechanism involves two main steps:

Activation of the Carboxylic Acid: The carboxylic acid (4-isopropoxybenzoic acid) reacts with CDI. The imidazole (B134444) groups are excellent leaving groups, facilitating the formation of a highly reactive N-acylimidazolide intermediate. Carbon dioxide is evolved during this step. chemspider.com

Nucleophilic Acyl Substitution: The N-acylimidazolide is then treated with N,O-dimethylhydroxylamine hydrochloride, typically in the presence of a mild base like triethylamine (B128534) or N-methylmorpholine to neutralize the hydrochloride salt. semanticscholar.org The free N,O-dimethylhydroxylamine acts as a nucleophile, attacking the activated acyl group and displacing the imidazole leaving group to form the final this compound product.

This method is advantageous due to its operational simplicity, mild reaction conditions, and the fact that the byproducts (imidazole and CO₂) are easily removed. commonorganicchemistry.comchemspider.com

The following table presents a generalized procedure and conditions for this type of transformation. semanticscholar.orgchemspider.com

| Step | Reagent/Condition | Purpose |

| 1. Activation | Carboxylic Acid, N,N'-Carbonyldiimidazole (CDI) in THF or DCM | Formation of the reactive N-acylimidazolide intermediate. |

| 2. Amidation | N,O-Dimethylhydroxylamine Hydrochloride, Base (e.g., N-Methylmorpholine) | Nucleophilic attack to form the Weinreb amide. |

| 3. Workup | Aqueous wash (e.g., 1 M HCl, NaHCO₃) | Removal of imidazole byproduct and unreacted starting materials. |

This CDI-mediated coupling represents a robust and widely used strategy for the efficient synthesis of Weinreb amides like this compound.

Direct Amidation Strategies from Carboxylic Acids

Application of Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides, Esters)

The preparation of Weinreb amides, such as this compound, is commonly achieved through the reaction of N,O-dimethylhydroxylamine with an activated carboxylic acid derivative. mychemblog.com This activation is necessary to facilitate the nucleophilic attack by the hydroxylamine (B1172632) derivative. The most prevalent methods involve the conversion of the parent carboxylic acid, 4-isopropoxybenzoic acid, into a more reactive species like an acid chloride or an activated ester.

Acid Chloride Route:

The most traditional and often high-yielding method begins with the conversion of 4-isopropoxybenzoic acid to its corresponding acid chloride, 4-isopropoxybenzoyl chloride. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (B109758) (DCM) or toluene. The resulting acid chloride is highly reactive and is often used immediately (in situ) without extensive purification.

The subsequent step involves the acylation of N,O-dimethylhydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as triethylamine (NEt₃) or pyridine, to neutralize the hydrochloric acid generated and to deprotonate the hydroxylamine hydrochloride, liberating the free amine for reaction. mychemblog.com The nucleophilic nitrogen atom of N,O-dimethylhydroxylamine then attacks the electrophilic carbonyl carbon of 4-isopropoxybenzoyl chloride to form the stable tetrahedral intermediate characteristic of Weinreb amide formation.

Activated Ester Route:

An alternative to the acid chloride method is the use of activated esters. This approach involves reacting 4-isopropoxybenzoic acid with a coupling agent to form an intermediate that is more reactive towards aminolysis than the original carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). tandfonline.com These reagents convert the carboxylic acid into a highly reactive O-acylisourea intermediate or an active ester, which then readily reacts with N,O-dimethylhydroxylamine to yield the desired Weinreb amide. This method avoids the use of harsh chlorinating agents. tandfonline.com

| Method | Activating Agent | Base | Typical Solvent | Key Features |

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Triethylamine, Pyridine | Dichloromethane (DCM), Toluene | High yields, reactive intermediate, often used in situ. mychemblog.com |

| Activated Ester | DCC or EDC (often with HOBt) | Not always required | Dichloromethane (DCM), Tetrahydrofuran (THF) | Milder conditions, avoids harsh chlorinating agents. tandfonline.com |

Evaluation of Alternative Amidation Methods for the Benzamide (B126) Core

While methods using acid chlorides and standard coupling agents are effective, several alternative amidation strategies have been developed to streamline the synthesis of Weinreb amides, offering advantages in terms of efficiency, mildness, and operational simplicity. These methods often involve one-pot procedures that convert the carboxylic acid directly to the Weinreb amide without isolating reactive intermediates.

Coupling reagents developed for peptide synthesis are frequently employed for Weinreb amide formation. tandfonline.com Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) are highly efficient in promoting the direct amidation of carboxylic acids. tandfonline.com For the synthesis of this compound, 4-isopropoxybenzoic acid would be mixed with N,O-dimethylhydroxylamine hydrochloride and the coupling reagent in the presence of a non-nucleophilic base.

Other one-pot methods utilize different types of activating agents. For instance, 2-chloro-4,6-dimethoxy tandfonline.comresearchgate.netchemmethod.comtriazine (CDMT) can be used to form an activated triazine ester in situ, which then reacts with the hydroxylamine derivative. organic-chemistry.org This method is known for its high yields and simple workup procedures. Similarly, reagents based on phosphonium (B103445) salts or cyclopropenium salts can effectively activate the carboxylic acid for amidation under mild conditions. tandfonline.comnih.gov

| Method | Reagent | Advantages | Disadvantages |

| Peptide Coupling | BOP, HBTU, DEPC | High yields, mild conditions, low racemization for chiral substrates. tandfonline.com | Reagents can be expensive; byproducts may complicate purification. |

| Triazine-based | CDMT, DMT-MM | Simple one-pot procedure, high purity of products, easy workup. organic-chemistry.org | Stoichiometric amounts of reagents are required. |

| Phosphonium Salts | T3P, COMU | Good for sterically hindered substrates, high reactivity. tandfonline.com | Byproducts like phosphine (B1218219) oxides can be difficult to remove. |

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The purity of the final this compound product is crucial for its subsequent reactions. The purification strategy depends on the synthetic route chosen and the nature of the byproducts formed.

Purification of Intermediates: The primary intermediate, 4-isopropoxybenzoyl chloride, is highly sensitive to moisture and is typically generated and used without isolation. If purification is necessary, it can be achieved by distillation under reduced pressure. For methods involving coupling agents, the activated intermediates are transient and are not isolated.

Purification of the Final Compound: Following the reaction, a standard aqueous workup is the first step in purification. This typically involves washing the organic layer with a dilute acid (e.g., 1 M HCl) to remove any unreacted base (like triethylamine), followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 4-isopropoxybenzoic acid. A final wash with brine helps to remove residual water before drying the organic phase over an anhydrous salt like MgSO₄ or Na₂SO₄.

After removing the solvent in vacuo, the crude product is often purified by flash column chromatography on silica (B1680970) gel. mychemblog.comtandfonline.com A gradient of ethyl acetate (B1210297) in hexane (B92381) is a common eluent system, with the polarity adjusted to achieve optimal separation of the desired amide from any remaining impurities or byproducts from the coupling reagents.

If the final compound is a crystalline solid, recrystallization can be an effective alternative or final purification step. researchgate.net The choice of solvent is critical and depends on the solubility profile of the amide. Solvents like ethanol, acetone, acetonitrile, or mixtures such as ethyl acetate/hexane could be suitable. researchgate.net Recrystallization is particularly effective at removing small amounts of impurities and can yield a product of very high purity.

| Stage | Technique | Description | Purpose |

| Post-Reaction | Aqueous Workup | Washing the organic phase with dilute acid, base, and brine. | To remove unreacted starting materials, bases, and water-soluble byproducts. |

| Crude Product | Flash Chromatography | Separation on a silica gel column using a solvent gradient (e.g., hexane/ethyl acetate). tandfonline.com | To isolate the target amide from non-polar and highly polar impurities. |

| Final Polishing | Recrystallization | Dissolving the product in a minimum of hot solvent and allowing it to cool slowly. researchgate.net | To obtain a highly pure, crystalline final product. |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. chemmethod.com

Atom Economy: The ideal of atom economy is to maximize the incorporation of all materials used in the process into the final product. Direct amidation methods, especially those that are catalytic and produce only water as a byproduct, have a higher atom economy than syntheses that use stoichiometric coupling agents or the acid chloride route, which generate significant salt or urea (B33335) byproducts. sciepub.com

Use of Greener Reagents and Solvents: A key green principle is the replacement of hazardous reagents and solvents.

Reagents: Replacing toxic chlorinating agents like thionyl chloride with catalytic methods, such as those using boric acid, can significantly improve the safety profile of the synthesis. sciepub.com

Solvents: Chlorinated solvents like DCM are effective but pose environmental and health risks. Replacing them with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate, or even performing the reaction under solvent-free conditions, can drastically reduce the environmental footprint. tandfonline.comtandfonline.comorientjchem.org

Catalysis over Stoichiometric Reagents: The use of catalytic methods is superior to stoichiometric reagents. A catalytic amount of a substance can facilitate the reaction multiple times, leading to less waste. The development of catalytic direct amidation processes for forming the benzamide core represents a significant step towards a greener synthesis. researchgate.netsciepub.com

Waste Reduction: One-pot syntheses are inherently greener as they reduce the number of steps, minimize solvent usage for intermediate purification, and decrease material losses between stages. organic-chemistry.org Choosing a synthetic route where byproducts are benign and easily removed (e.g., water-soluble urea from EDC) also contributes to waste reduction. analis.com.my

| Green Principle | Application to Synthesis | Example/Improvement |

| Atom Economy | Favoring reactions that maximize the incorporation of starting materials into the product. | Catalytic direct amidation (produces H₂O) over the acid chloride route (produces salts). sciepub.com |

| Safer Solvents | Replacing hazardous solvents with environmentally benign alternatives. | Using ethyl acetate or 2-MeTHF instead of dichloromethane. orientjchem.org |

| Safer Reagents | Avoiding the use of toxic and hazardous chemicals. | Using coupling agents like EDC or catalytic boric acid instead of thionyl chloride. sciepub.comanalis.com.my |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Boric acid-catalyzed amidation. sciepub.com |

| Waste Prevention | Designing syntheses to prevent waste generation. | Employing one-pot procedures to avoid intermediate isolation and purification steps. organic-chemistry.org |

Investigation of Chemical Reactivity and Transformational Pathways of 4 Isopropoxy N Methoxy N Methylbenzamide

Reactivity of the N-Methoxy-N-Methyl Amide Functionality

The N-methoxy-N-methyl amide, or Weinreb amide, is a highly versatile functional group in organic synthesis. Its utility stems from its moderate reactivity, which allows for controlled transformations that are often difficult to achieve with more reactive carboxylic acid derivatives like acid chlorides or anhydrides.

Nucleophilic Acyl Substitution Reactions at the Amide Carbonyl

The carbonyl carbon of the 4-isopropoxy-N-methoxy-N-methylbenzamide is electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic acyl substitution, a class of reactions where a nucleophile displaces the N-methoxy-N-methylamino group. byjus.commasterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group to yield the substituted product. vanderbilt.edu Unlike more reactive acylating agents, Weinreb amides are stable enough to be isolated and stored. wisc.edu Amides are generally the least reactive of the common carboxylic acid derivatives. uomustansiriyah.edu.iqlibretexts.org

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium Reagents)

A key and widely utilized reaction of the Weinreb amide functionality is its interaction with potent organometallic nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). orientjchem.orgorientjchem.org This transformation, known as the Weinreb ketone synthesis, allows for the efficient production of ketones from carboxylic acid derivatives. wikipedia.orgmychemblog.com

The major advantage of using a Weinreb amide like this compound is the prevention of over-addition, a common side reaction when using organometallic reagents with other acyl compounds like esters or acid chlorides. wikipedia.orgmychemblog.com When a Grignard or organolithium reagent attacks the amide carbonyl, a stable tetrahedral intermediate is formed. This stability is attributed to chelation of the magnesium or lithium atom by both the carbonyl oxygen and the methoxy (B1213986) oxygen. wikipedia.orgacs.org This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed. wisc.eduwikipedia.org Consequently, the ketone is not formed in the presence of the highly reactive organometallic reagent, preventing a second nucleophilic attack that would otherwise lead to a tertiary alcohol. wisc.edu

| Organometallic Reagent | Reagent Formula | Predicted Ketone Product |

|---|---|---|

| Methylmagnesium Bromide | CH₃MgBr | 1-(4-isopropoxyphenyl)ethan-1-one |

| Phenyllithium | C₆H₅Li | (4-isopropoxyphenyl)(phenyl)methanone |

| Ethylmagnesium Chloride | CH₃CH₂MgCl | 1-(4-isopropoxyphenyl)propan-1-one |

| n-Butyllithium | CH₃(CH₂)₃Li | 1-(4-isopropoxyphenyl)pentan-1-one |

Hydrolysis and Transamidation Studies

Hydrolysis: The amide bond in this compound is relatively stable to hydrolysis. Cleavage of this bond to yield 4-isopropoxybenzoic acid and N,O-dimethylhydroxylamine typically requires vigorous conditions, such as prolonged heating with strong aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, KOH). arkat-usa.org Basic hydrolysis is often challenging because the amide ion is a poor leaving group. uomustansiriyah.edu.iq

Transamidation: This process involves the conversion of one amide into another by reaction with an amine. For a relatively stable amide like a Weinreb amide, this transformation generally requires catalytic activation. organic-chemistry.org For instance, certain metal catalysts or specific reagents can facilitate the exchange of the N-methoxy-N-methylamino group with another amine, providing a route to different amide structures under milder conditions than would be required for a hydrolysis-amidation sequence.

Reactivity of the 4-Isopropoxy Group

The 4-isopropoxy group, an ether linkage attached to the phenyl ring, introduces another set of potential chemical transformations. These primarily involve the cleavage of the ether bond and its influence on the aromatic system's reactivity.

Cleavage Reactions of the Isopropyl Ether Linkage

The ether linkage in this compound can be cleaved under strongly acidic conditions, most commonly with hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgunizin.orgmasterorganicchemistry.com Cleavage of alkyl aryl ethers with these reagents results in a phenol (B47542) and an alkyl halide. libretexts.org The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. masterorganicchemistry.com

The subsequent step depends on the structure of the alkyl group. For ethers with tertiary, benzylic, or, in this case, secondary alkyl groups, the cleavage can proceed through an SN1 mechanism due to the ability to form a relatively stable secondary carbocation (the isopropyl cation). libretexts.orgunizin.org The halide ion (Br⁻ or I⁻) then attacks this carbocation. The alternative SN2 pathway, where the halide attacks the less sterically hindered carbon, is less likely to occur at the sp²-hybridized aromatic carbon. Therefore, the expected products of the cleavage of this compound with excess HBr or HI would be 4-hydroxy-N-methoxy-N-methylbenzamide and 2-bromopropane (B125204) or 2-iodopropane (B156323), respectively.

Potential for Electrophilic Aromatic Substitution on the Isopropoxy-Substituted Phenyl Ring

The isopropoxy group is a moderately activating substituent for electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The oxygen atom adjacent to the ring can donate electron density to the aromatic system via resonance, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction. masterorganicchemistry.comyoutube.com This electron-donating effect increases the nucleophilicity of the benzene (B151609) ring, making it more reactive towards electrophiles than benzene itself.

The isopropoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. wikipedia.org In this compound, the para position is already occupied by the amide functionality. Therefore, electrophilic substitution is expected to occur at the two equivalent ortho positions (C3 and C5).

| Reaction Type | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-nitro-4-isopropoxy-N-methoxy-N-methylbenzamide |

| Bromination | Br₂, FeBr₃ | 3-bromo-4-isopropoxy-N-methoxy-N-methylbenzamide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 3-acetyl-4-isopropoxy-N-methoxy-N-methylbenzamide |

| Sulfonation | Fuming H₂SO₄ | 2-isopropoxy-5-(methoxy(methyl)carbamoyl)benzenesulfonic acid |

Reactions Involving the Aromatic Benzene Ring

The reactivity of the aromatic ring in this compound is significantly influenced by its two substituents: the isopropoxy group at the C4 position and the N-methoxy-N-methylbenzamide (Weinreb amide) group at the C1 position. These groups exert distinct electronic and steric effects that dictate the regioselectivity of reactions on the benzene ring.

Electrophilic Aromatic Substitution (EAS) Pattern Analysis

In electrophilic aromatic substitution reactions, the isopropoxy group is a potent activating group and an ortho, para-director. This is due to the lone pairs on the oxygen atom that can be donated into the aromatic pi-system through resonance, thereby increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate. Conversely, the Weinreb amide group is generally considered a deactivating group and a meta-director under typical EAS conditions due to the electron-withdrawing nature of the carbonyl group.

Given that the isopropoxy group is a strong activating group, it will predominantly govern the regiochemical outcome of electrophilic aromatic substitution reactions. The para position is already occupied by the isopropoxy group, so incoming electrophiles will be directed to the positions ortho to the isopropoxy group, which are C3 and C5. The position ortho to the Weinreb amide (C2 and C6) is deactivated. Therefore, electrophilic substitution is most likely to occur at the C3 and C5 positions. Between these two, the C3 position is sterically less hindered than the C5 position, which is flanked by the bulky isopropoxy group. However, the electronic activation from the isopropoxy group is strong at both positions.

| Position on Benzene Ring | Influence of 4-Isopropoxy Group | Influence of Weinreb Amide Group | Predicted Outcome of EAS |

|---|---|---|---|

| C2, C6 | Weakly activated | Deactivated (ortho to amide) | Minor or no substitution |

| C3, C5 | Strongly activated (ortho to isopropoxy) | Weakly deactivated (meta to amide) | Major substitution products |

The following table summarizes the predicted major products for common electrophilic aromatic substitution reactions of this compound.

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | 4-isopropoxy-3-nitro-N-methoxy-N-methylbenzamide |

| Halogenation (Bromination) | Br2, FeBr3 | 3-bromo-4-isopropoxy-N-methoxy-N-methylbenzamide |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | 3-alkyl-4-isopropoxy-N-methoxy-N-methylbenzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 3-acyl-4-isopropoxy-N-methoxy-N-methylbenzamide |

Functionalization of the Aromatic Ring through Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org Both the Weinreb amide and alkoxy groups can function as DMGs. wikipedia.orgnih.gov

In the case of this compound, there are two potential sites for ortho-metalation: the C2/C6 positions ortho to the Weinreb amide and the C3/C5 positions ortho to the isopropoxy group. The relative directing ability of these groups is crucial in determining the site of lithiation. Generally, the amide group is a stronger directing group than an alkoxy group. uwindsor.ca Therefore, metalation is expected to occur preferentially at the C2 (and C6) position.

The process involves the treatment of this compound with a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like tetramethylethylenediamine (TMEDA), at low temperatures. This generates a lithiated intermediate that can then be quenched with various electrophiles to introduce a wide range of functional groups at the C2 position.

| Reagent System | Predicted Site of Metalation | Rationale |

|---|---|---|

| n-BuLi or s-BuLi/TMEDA in THF, -78 °C | C2 (and C6) | The Weinreb amide is a stronger directing group than the isopropoxy group. |

A variety of electrophiles can be used to trap the aryllithium intermediate, leading to diverse C2-functionalized products.

| Electrophile | Reagent | Resulting Functional Group at C2 | Product |

|---|---|---|---|

| Iodine | I2 | -I | 2-iodo-4-isopropoxy-N-methoxy-N-methylbenzamide |

| Carbon dioxide | CO2, then H3O+ | -COOH | 2-(N-methoxy-N-methylcarbamoyl)-5-isopropoxybenzoic acid |

| Aldehydes/Ketones | RCHO / RCOR' | -CH(OH)R / -C(OH)RR' | 2-(hydroxyalkyl)-4-isopropoxy-N-methoxy-N-methylbenzamide |

| Silyl halides | R3SiCl | -SiR3 | 2-(trialkylsilyl)-4-isopropoxy-N-methoxy-N-methylbenzamide |

Cascade Reactions and One-Pot Transformations Incorporating this compound

The presence of multiple reactive sites in this compound allows for its participation in cascade or one-pot reactions, where a series of transformations occur in a single reaction vessel. These sequences can be initiated by the functionalization of the aromatic ring, followed by reactions involving the Weinreb amide or the isopropoxy group.

One plausible cascade reaction involves an initial directed ortho-metalation at the C2 position, followed by an intramolecular cyclization. For instance, if the lithiated intermediate is quenched with an electrophile containing a leaving group, a subsequent intramolecular nucleophilic substitution could lead to the formation of a heterocyclic system.

A hypothetical example of a cascade reaction is outlined below:

Directed ortho-metalation : Treatment of this compound with s-BuLi/TMEDA to generate the C2-lithiated species.

Reaction with an α,β-unsaturated carbonyl compound : Quenching the aryllithium with an electrophile such as an α,β-unsaturated ester (e.g., methyl acrylate). This would result in a Michael addition.

Intramolecular Cyclization : The resulting enolate could then undergo an intramolecular cyclization by attacking the carbonyl of the Weinreb amide, leading to a complex heterocyclic product after workup.

Another potential one-pot transformation could involve a transition metal-catalyzed C-H activation/annulation cascade. nih.gov For example, a ruthenium-catalyzed reaction with an alkyne could lead to the formation of an isoquinolone derivative. In such a scenario, the Weinreb amide would act as the directing group for the initial C-H activation at the ortho position.

| Initiating Step | Subsequent Reaction(s) | Potential Product Class |

|---|---|---|

| Directed ortho-metalation at C2 | Michael addition followed by intramolecular cyclization | Polycyclic heterocyclic compounds |

| Transition metal-catalyzed C-H activation at C2 | Annulation with an alkyne | Isoquinolone derivatives |

Advanced Spectroscopic and Structural Characterization of 4 Isopropoxy N Methoxy N Methylbenzamide

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For 4-isopropoxy-N-methoxy-N-methylbenzamide (C12H17NO3), HRMS would be expected to yield a molecular ion peak corresponding to its exact calculated mass, thereby confirming its elemental composition. However, specific experimental HRMS data for this compound is not currently documented in readily accessible scientific sources.

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy would provide detailed information about the number of different types of protons and their neighboring atoms in the this compound molecule. The expected signals would include those for the aromatic protons, the isopropoxy group's methine and methyl protons, and the N-methoxy and N-methyl protons. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these signals to their respective protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl), providing further confirmation of the compound's structure.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the aromatic ring and the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C=O (amide carbonyl) stretching, C-O-C (ether) stretching, and C-N (amide) stretching vibrations, as well as aromatic C-H and C=C stretching.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. This would offer an unambiguous confirmation of its molecular architecture.

Determination of Bond Lengths and Angles

No experimental data from X-ray crystallography or other structural determination methods for this compound is available to create a data table of bond lengths and angles.

Analysis of Dihedral Angles and Molecular Conformation

Without crystallographic data, a detailed analysis of the dihedral angles and the specific molecular conformation of this compound cannot be conducted.

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

A description of the intermolecular interactions and any potential hydrogen bonding networks is contingent on having the crystal structure, which is not available.

Packing Arrangements in the Crystal Lattice

The arrangement of molecules in the crystal lattice for this compound remains undetermined without experimental crystallographic studies.

Computational and Theoretical Chemistry of 4 Isopropoxy N Methoxy N Methylbenzamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure of 4-isopropoxy-N-methoxy-N-methylbenzamide. These methods provide a detailed picture of the molecule's geometry, energy, and the distribution of its electrons.

Density Functional Theory (DFT) for Molecular Geometry and Energy Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. This process involves finding the minimum energy conformation on the potential energy surface. The resulting optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles. For instance, in the related molecule 4-methoxy-N-methylbenzamide, the dihedral angle between the amide group and the benzene (B151609) ring has been reported. researchgate.netnih.gov Similar calculations for this compound would be expected to yield comparable structural parameters, with slight adjustments due to the bulkier isopropoxy group.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be compared with experimental data for structure verification.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The accuracy of these predictions has been greatly enhanced by the development of sophisticated computational methods. bas.bg For substituted N-methoxy-N-methylbenzamides, it has been noted that the presence of rotamers can lead to the broadening of NMR signals for the N-methoxy and N-methyl groups at room temperature. Computational modeling can help in understanding these dynamic processes and interpreting the experimental spectra.

Vibrational Frequencies: The vibrational frequencies of this compound can be calculated and correspond to the infrared (IR) and Raman spectra of the molecule. These theoretical spectra are valuable for assigning the vibrational modes observed experimentally. researchgate.net DFT calculations have been successfully used to predict the vibrational frequencies of similar benzamide (B126) derivatives. researchgate.net

Below is an example of a data table illustrating the type of results obtained from such calculations for a related compound.

| Parameter | Experimental Value | Calculated Value |

| 1H NMR (N-CH3) | hump | - |

| 1H NMR (O-CH3) | hump | - |

| Major IR Peak (C=O) | ~1650 cm-1 | ~1655 cm-1 |

Note: The data in this table is illustrative for a substituted N-methoxy-N-methylbenzamide and not specific to this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals provide information about the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich isopropoxy group and the benzene ring, while the LUMO is likely to be centered on the carbonyl group of the benzamide moiety. This distribution of frontier orbitals would suggest that the molecule is susceptible to electrophilic attack on the aromatic ring and nucleophilic attack at the carbonyl carbon.

| Orbital | Energy (eV) | Description |

| HOMO | - | Electron donating |

| LUMO | - | Electron accepting |

| HOMO-LUMO Gap | - | Chemical reactivity indicator |

Note: The energy values in this table are placeholders and would be determined by specific FMO calculations for this compound.

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The flexibility of the amide and isopropoxy groups in this compound gives rise to multiple possible conformations. Understanding the conformational landscape is crucial for comprehending its biological activity and physical properties.

Rotational Barriers of the Amide and Isopropoxy Groups

The rotation around the C-N bond of the amide group and the C-O bond of the isopropoxy group is restricted due to partial double bond character and steric hindrance, respectively. Computational methods such as molecular mechanics and quantum chemical calculations can be used to determine the energy barriers for these rotations. For related N-methoxy-N-methylbenzamides, variable temperature NMR studies have been used to probe the rotational barriers of the amide bond, revealing the presence of distinct rotamers at room temperature. Similar computational studies on this compound would quantify these rotational energy barriers.

Stable Conformers and Energy Landscapes

By systematically rotating the flexible bonds of this compound and calculating the corresponding energy, a potential energy surface or energy landscape can be generated. This landscape reveals the stable conformers of the molecule, which correspond to the local minima on the surface. Molecular dynamics simulations can further explore the conformational space by simulating the movement of the atoms over time, providing insights into the dynamic equilibrium between different conformers. These simulations are essential for understanding how the molecule behaves in different environments, such as in solution.

Reaction Mechanism Elucidation through Computational Transition State Theory

The elucidation of chemical reaction mechanisms at a molecular level is crucial for understanding and controlling chemical processes. Computational transition state theory provides a powerful framework for this purpose, enabling the study of reaction pathways and the characterization of transient species that are often difficult or impossible to observe experimentally. For benzamide derivatives, including this compound, these computational methods offer deep insights into their formation, reactivity, and potential degradation pathways.

Transition state theory is centered on the concept of the potential energy surface (PES), which describes the energy of a molecular system as a function of its geometry. github.io Reactants and products correspond to minima on this surface, while the transition state (TS) is a first-order saddle point connecting them. github.io The TS represents the highest energy barrier along the reaction coordinate and is characterized by a vanishing gradient and a Hessian matrix with exactly one negative eigenvalue. github.io The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. nih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method to map out the PES for reactions involving organic molecules like benzamides. nih.govresearchgate.net By employing specific functionals (e.g., B3LYP, M06, WB97XD) and basis sets (e.g., 6-31G(d)), researchers can computationally model the geometries and energies of reactants, intermediates, transition states, and products. nih.govresearchgate.net

For instance, a computational study on the formation mechanism of N-(carbomylcarbamothioyl)benzamide successfully used the B3LYP/6-31g(d) level of theory to map the reaction pathway. nih.govresearchgate.net The study identified two transition states, with the first (Ts1) being the rate-determining step. nih.govresearchgate.net Such calculations can reveal intricate details, including bond lengths and angles of the unstable transition state species, providing a step-by-step visualization of the reaction. This approach allows for the prediction of reaction feasibility and the identification of rate-limiting steps, which is invaluable for optimizing synthetic routes.

The application of these methods to this compound would involve modeling its synthesis, for example, the acylation of N,O-dimethylhydroxylamine with 4-isopropoxybenzoyl chloride. Computational analysis could pinpoint the transition state for the nucleophilic attack, calculate the activation energy, and thereby predict the reaction kinetics. Furthermore, potential side reactions or decomposition pathways could be investigated by exploring alternative routes on the potential energy surface.

Table 1: Illustrative Energy Profile for a Hypothetical Benzamide Synthesis Reaction This table represents typical data obtained from a DFT calculation for a reaction mechanism study. Values are hypothetical.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Separated starting materials | 0.0 |

| Intermediate 1 | Initial complex formation | -5.2 |

| Transition State 1 (TS1) | Rate-determining step | +21.5 |

| Intermediate 2 | Tetrahedral intermediate | -12.8 |

| Transition State 2 (TS2) | Proton transfer/leaving group departure | +15.3 |

Ligand-Based and Structure-Based Computational Design Principles Applied to Benzamide Derivatives

Benzamide derivatives are a prominent scaffold in medicinal chemistry, found in a wide array of therapeutic agents. Computational chemistry plays a pivotal role in the rational design and optimization of these molecules to enhance their biological activity and selectivity. The two primary strategies employed are ligand-based and structure-based design.

Ligand-Based Computational Design

Ligand-based design methods are utilized when the three-dimensional structure of the biological target is unknown. These approaches rely on analyzing a set of molecules known to be active and inferring the necessary structural features for bioactivity.

One key technique is pharmacophore modeling . A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a ligand to interact with its target. For a series of active benzamide derivatives, a pharmacophore model can be generated to guide the design of new compounds with improved activity. nih.gov

Another powerful ligand-based method is the 3D-Quantitative Structure-Activity Relationship (3D-QSAR) . This approach correlates the biological activity of a set of compounds with their 3D properties, such as shape and electrostatic fields. nih.gov In a study on benzamide derivatives as glucokinase activators, 3D-QSAR was used to develop predictive models that guided the synthesis of more potent analogues. nih.gov These models can highlight regions of the molecule where modifications are likely to increase or decrease activity. Computational analysis of physicochemical properties, van der Waals interactions, and intramolecular hydrogen bonds also helps in refining ligand design for better affinity and stability. nih.govresearchgate.net

Structure-Based Computational Design

When the 3D structure of the target protein or enzyme is available, structure-based design becomes the preferred strategy. This approach involves analyzing the interactions between the ligand and the target's binding site to guide molecular design.

Molecular docking is the most common technique in structure-based design. It predicts the preferred orientation and conformation of a ligand when bound to a target protein. mdpi.comnih.gov Docking studies on benzamide derivatives have been instrumental in developing inhibitors for various targets, including the bacterial cell division protein FtsZ and the immune checkpoint protein PD-L1. mdpi.comnih.govresearchgate.net For example, in the design of FtsZ inhibitors, docking revealed how a 2,6-difluoro-benzamide scaffold fits into a hydrophobic subpocket of the protein. mdpi.com This insight allowed for the rational design of derivatives with modified linkers and substituents to optimize these hydrophobic interactions, leading to compounds with potent antibacterial activity. mdpi.com

Similarly, in the development of PD-1/PD-L1 inhibitors, docking analysis showed that a benzamide scaffold could form a stable complex within a hydrophobic cavity on PD-L1. nih.gov Crucially, the model revealed that the amide group could form an additional hydrogen bond with a key residue (Ala121), an interaction that was exploited to design compounds with significantly improved inhibitory potency. nih.gov These studies showcase how understanding the specific molecular interactions—hydrogen bonds, hydrophobic contacts, and van der Waals forces—at the binding site allows for the targeted optimization of benzamide-based ligands. nih.gov

Table 2: Illustrative Docking Scores for a Series of Hypothetical Benzamide Derivatives This table represents typical data obtained from a molecular docking study. Lower docking scores generally indicate better predicted binding affinity.

| Compound ID | Modification on Benzamide Core | Docking Score (kcal/mol) | Key Interactions Predicted |

|---|---|---|---|

| BZ-01 | Parent Scaffold | -6.5 | 1 H-bond, hydrophobic contact |

| BZ-02 | Added ortho-fluoro group | -7.2 | 2 H-bonds, enhanced hydrophobic contact |

| BZ-03 | Extended alkyl chain | -6.8 | Steric clash observed |

| BZ-04 | Added benzodioxane ring | -8.1 | Optimal fit in hydrophobic pocket |

Synthesis and Exploration of Derivatives and Analogues of 4 Isopropoxy N Methoxy N Methylbenzamide

Systematic Variation of the 4-Alkoxy Substituent (e.g., Methoxy (B1213986), Ethoxy, Butoxy)

The 4-alkoxy group on the benzene (B151609) ring can significantly influence the electronic properties and reactivity of the benzamide (B126). Systematic variation of this substituent from the isopropoxy group to other alkoxy groups like methoxy, ethoxy, and butoxy can be readily achieved by starting with the corresponding 4-alkoxybenzoic acids.

The synthesis of these analogues follows the general procedure for Weinreb amide formation. The choice of the 4-alkoxybenzoic acid precursor dictates the final substituent on the benzamide. For instance, the use of 4-methoxybenzoic acid, 4-ethoxybenzoic acid, or 4-butoxybenzoic acid will yield the corresponding 4-methoxy, 4-ethoxy, or 4-butoxy-N-methoxy-N-methylbenzamide derivatives.

The nature of the 4-alkoxy group can impact the reactivity of the Weinreb amide in subsequent reactions, such as nucleophilic addition. Electron-donating groups, like alkoxy groups, can modulate the electrophilicity of the carbonyl carbon. The steric bulk of the alkoxy group may also play a role in the accessibility of the reaction center to incoming nucleophiles.

Below is a comparative table of 4-alkoxy-N-methoxy-N-methylbenzamide analogues:

| 4-Alkoxy Substituent | Precursor Carboxylic Acid | Expected Impact on Reactivity |

| Methoxy | 4-Methoxybenzoic acid | Strong electron-donating effect |

| Ethoxy | 4-Ethoxybenzoic acid | Similar electronic effect to methoxy, slightly increased lipophilicity |

| Isopropoxy | 4-Isopropoxybenzoic acid | Increased steric hindrance compared to methoxy and ethoxy |

| Butoxy | 4-Butoxybenzoic acid | Further increased lipophilicity |

Modification of the N-Methoxy-N-Methyl Amide (Weinreb Amide) Moiety

The Weinreb amide functionality is a key feature of 4-isopropoxy-N-methoxy-N-methylbenzamide, providing a stable yet reactive handle for various transformations. Modifications to both the N-methyl and O-methyl groups of this moiety can lead to analogues with altered reactivity and stability.

Alterations to the N-Methyl Group

Replacing the N-methyl group with other alkyl or aryl substituents can influence the steric and electronic environment around the amide nitrogen. This can affect the stability of the tetrahedral intermediate formed during nucleophilic attack and, consequently, the outcome of the reaction. For example, increasing the steric bulk of the N-alkyl group may hinder the approach of nucleophiles. These modifications can be achieved by using appropriately substituted hydroxylamines in the initial amide formation step.

Substitutions on the O-Methyl Group

The O-methyl group of the Weinreb amide is crucial for the stability of the chelated intermediate that prevents over-addition of organometallic reagents. Replacing the O-methyl group with other alkyl or protecting groups can modulate this stability. For instance, substitution with a bulkier group like a tert-butyl group has been explored in the synthesis of modified Weinreb amides. researchgate.net Such alterations can influence the conditions required for the subsequent cleavage of the N-O bond to release the desired ketone or aldehyde.

Introduction of Additional Functionalities on the Benzene Ring

The benzene ring of this compound offers multiple positions for the introduction of additional functional groups. These substitutions can be used to fine-tune the electronic properties of the molecule, introduce new reactive sites, or build more complex molecular architectures.

Common strategies for functionalizing the benzene ring include electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on the 4-isopropoxybenzoic acid precursor before its conversion to the Weinreb amide. The directing effects of the isopropoxy and carboxyl groups will determine the position of the new substituent. Alternatively, functionalized starting materials can be used to synthesize multi-substituted benzamide derivatives.

Structure-Reactivity Relationship (SRR) Studies of Analogues

Structure-reactivity relationship studies of this compound analogues are essential for understanding how structural modifications influence their chemical behavior.

Effect of the 4-Alkoxy Group: The electronic nature of the 4-alkoxy substituent has a direct impact on the electrophilicity of the carbonyl carbon. Electron-donating alkoxy groups increase the electron density on the benzene ring and, through resonance, can slightly decrease the reactivity of the carbonyl group towards nucleophiles compared to an unsubstituted benzamide. The steric bulk of the alkoxy group can also influence reaction rates, with larger groups potentially hindering the approach of reagents.

Influence of Weinreb Amide Modifications: Alterations to the N- and O-substituents of the Weinreb amide moiety directly affect its primary function: the controlled addition of nucleophiles. Changes that destabilize the chelated tetrahedral intermediate may lead to over-addition and the formation of tertiary alcohols instead of the desired ketones. Conversely, modifications that enhance the stability of this intermediate may require harsher conditions for its subsequent breakdown.

Impact of Benzene Ring Substituents: The introduction of additional electron-withdrawing or electron-donating groups on the benzene ring will have predictable effects on the reactivity of the Weinreb amide. Electron-withdrawing groups will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, additional electron-donating groups will decrease its electrophilicity. The position of these substituents relative to the Weinreb amide group will also be a critical factor in determining their electronic and steric influence.

Applications of 4 Isopropoxy N Methoxy N Methylbenzamide in Advanced Organic Synthesis

Utilization as a Key Intermediate in the Synthesis of Ketones and Aldehydes

The primary and most well-established application of 4-isopropoxy-N-methoxy-N-methylbenzamide lies in its role as a precursor for the synthesis of ketones and aldehydes. The N-methoxy-N-methylamide functionality, commonly known as the Weinreb amide, exhibits exceptional stability and controlled reactivity towards organometallic reagents and hydrides.

The reaction of this compound with organolithium or Grignard reagents proceeds via a stable, chelated tetrahedral intermediate. This intermediate is resistant to further nucleophilic attack, thus preventing the over-addition that is often observed in the reaction of organometallics with other carboxylic acid derivatives like esters or acid chlorides. orientjchem.orgorientjchem.org Upon acidic or aqueous workup, this intermediate readily collapses to afford the corresponding ketone in high yield. This method is highly general and allows for the introduction of a wide variety of alkyl, vinyl, aryl, and alkynyl substituents.

Similarly, the reduction of this compound with common hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H), cleanly furnishes the corresponding 4-isopropoxybenzaldehyde. orientjchem.orgorientjchem.org The intermediate formed upon hydride addition is also stable under the reaction conditions and does not undergo further reduction to the alcohol. This provides a reliable and high-yielding alternative to other aldehyde synthesis protocols.

The utility of this compound in the synthesis of carbonyl compounds is summarized in the following table:

| Reagent Type | Generic Reagent | Product |

| Organometallic | R-MgX, R-Li | 4-isopropoxy-phenyl ketone |

| Hydride | LiAlH₄, DIBAL-H | 4-isopropoxybenzaldehyde |

Role in the Preparation of Complex Polyketide and Peptidomimetic Structures

The controlled reactivity of Weinreb amides makes them ideal building blocks in the total synthesis of complex natural products, including polyketides and peptidomimetics. The synthesis of these intricate molecules often requires the sequential and stereocontrolled introduction of various functional groups, and the reliability of the Weinreb amide acylation provides a robust method for chain elongation.

In the context of polyketide synthesis, this compound can serve as a precursor to elaborate ketone fragments that are subsequently incorporated into the growing polyketide chain. The mild reaction conditions tolerated by the Weinreb amide are compatible with a wide range of functional groups present in advanced synthetic intermediates.

Furthermore, Weinreb amides derived from amino acids are extensively used in the preparation of peptidomimetics, which are structurally similar to peptides but with modified backbones. semanticscholar.org These modified structures can exhibit enhanced metabolic stability and oral bioavailability. The conversion of an amino acid-derived Weinreb amide to an α-amino ketone, for instance, is a key step in the synthesis of various peptidomimetic drugs. semanticscholar.org While direct examples involving this compound in this context are not prevalent in the literature, its analogous reactivity makes it a suitable candidate for the synthesis of peptidomimetic structures containing a 4-isopropoxybenzoyl moiety.

Application in Stereoselective Transformations

The carbonyl group of the Weinreb amide can direct stereoselective transformations on adjacent stereocenters. The ability to form stable chelated intermediates is a key feature that can be exploited in asymmetric synthesis. For instance, the conjugate addition of chiral nucleophiles to α,β-unsaturated Weinreb amides has been shown to proceed with high diastereoselectivity. nih.gov

The resulting β-amino Weinreb amides can then be converted into a variety of valuable chiral building blocks, such as β-amino ketones and β-amino aldehydes. nih.gov These intermediates are precursors to a range of biologically active molecules, including alkaloids and amino acids. While specific studies on this compound in this area are limited, the general principles of asymmetric induction using Weinreb amides are applicable.

Moreover, the enolates of ketones derived from this compound can participate in stereoselective alkylation and aldol (B89426) reactions, providing access to a range of enantioenriched products. The isopropoxy group itself is not chiral, but the Weinreb amide functionality can be incorporated into chiral molecules to facilitate diastereoselective reactions.

Integration into Multi-Component Reactions and Heterocyclic Synthesis

The versatility of the Weinreb amide functionality extends to its use in multi-component reactions and the synthesis of heterocyclic compounds. The ketone or aldehyde products derived from this compound can serve as key precursors for the construction of various heterocyclic rings.

For example, the reaction of a ketone derived from this Weinreb amide with a dinucleophile can lead to the formation of five- or six-membered heterocycles. While there is a lack of specific examples in the literature that utilize this compound in multi-component reactions, the reactivity of the derived carbonyl compounds makes them suitable substrates for such transformations.

The general reactivity of Weinreb amides suggests that this compound could be a valuable starting material for the synthesis of various substituted heterocycles, which are prevalent scaffolds in medicinal chemistry.

Future Research Directions and Emerging Perspectives for 4 Isopropoxy N Methoxy N Methylbenzamide

Development of Novel Catalytic Methods for its Synthesis and Derivatization

Future synthetic research on 4-isopropoxy-N-methoxy-N-methylbenzamide will likely focus on advanced catalytic methods to improve efficiency, selectivity, and functional group tolerance. Transition-metal catalysis, in particular, offers a vast toolkit for both the primary synthesis and subsequent derivatization of the benzamide (B126) scaffold.

A significant avenue of exploration is the catalytic C-H activation of the benzamide aromatic ring. Ruthenium-catalyzed C–H activation and annulation reactions have been successfully developed for N-alkoxybenzamides, allowing for the construction of complex cyclic products. nih.gov Applying this strategy to this compound could enable the regioselective introduction of new substituents at the positions ortho to the amide group, providing a direct route to novel derivatives without the need for pre-functionalized starting materials. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions represent a powerful tool for derivatization. nih.gov Future work could involve synthesizing a halogenated precursor of this compound, which would then serve as a versatile platform for Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions. This would allow for the systematic introduction of a wide array of aryl, alkyl, amine, and alkyne moieties, generating libraries of compounds for further study. nih.gov The development of atropisomeric benzamides through these methods also highlights the potential for creating chiral derivatives for applications in asymmetric catalysis. nih.gov

Below is a table summarizing potential catalytic strategies for future research.

| Catalytic Method | Potential Application to this compound | Desired Outcome |

|---|---|---|

| Ruthenium-Catalyzed C-H Activation | Direct functionalization of the aromatic ring at the ortho-position. nih.gov | Synthesis of novel, complex derivatives with enhanced efficiency. |

| Palladium-Catalyzed Cross-Coupling | Coupling of halogenated precursors with various boronic acids, amines, or alkynes. nih.gov | Creation of a diverse library of substituted benzamides. |

Exploration of Photochemical and Electrochemical Transformations

The application of photochemical and electrochemical methods to organic synthesis is a rapidly growing field, offering green and often unique reaction pathways. These techniques are highly relevant for the future study of this compound.

Electrochemical Synthesis and Modification: Electrochemistry provides a reagent-free method for oxidation and reduction, which can be applied to both the synthesis and functionalization of benzamides. Research has demonstrated the electrochemical α-oxygenation of amides to form benzimides, a transformation that could be explored for the N-methyl group of the target molecule. acs.org Additionally, electrochemical methods have been developed for direct benzylic C(sp3)–H amidation and for constructing the amide bond itself from aldehydes, suggesting alternative, sustainable synthetic routes. researchgate.netnih.gov The ability to trap electrochemically generated carbocations with benzamide derivatives opens up further possibilities for novel C-N bond formations. nih.gov

Photochemical Reactions: Visible-light photoredox catalysis offers mild conditions for generating radical intermediates, enabling transformations that are often difficult to achieve with traditional thermal methods. For related o-halogenated benzamides, organic photoredox catalysts have been used to induce divergent reactions, including desaturation, radical cyclization, and ipso-substitution. rsc.org Future studies could involve preparing a halogenated version of this compound to explore these light-induced pathways. This could lead to the synthesis of unique molecular architectures, such as enamides or isoindolinones, based on the benzamide core. rsc.org The direct photochemical arylation of other compounds using aryl chlorides also suggests the potential for using light to form new C-C bonds on the benzamide ring. nih.govrsc.org

The table below outlines potential research avenues in this area.

| Technique | Potential Transformation | Expected Advantage |

|---|---|---|

| Electrochemistry | α-oxygenation of the N-methyl group. acs.org | Selective functionalization under mild, reagent-free conditions. |

| Electrochemistry | Direct C-H amidation with the benzamide nitrogen. nih.gov | Novel C-N bond formation pathways. |

| Photoredox Catalysis | Radical cyclization of halogenated precursors. rsc.org | Access to complex heterocyclic structures. |

Advanced Materials Science Applications Based on the Benzamide Scaffold

The rigid, planar structure of the benzamide core makes it an attractive building block for advanced materials. The specific substituents of this compound—the flexible isopropoxy group and the Weinreb amide—could impart useful properties such as solubility and processability.

One promising area is the development of novel polymers. Poly(p-benzamide)s are known for their high thermal stability and mechanical strength, forming the basis of aramid fibers. acs.orgacs.org Future research could explore the polymerization of monomers derived from this compound. The isopropoxy side chain could enhance the solubility of the resulting polymer, making it easier to process into films or fibers while potentially modifying the material's final properties. acs.org

The benzamide scaffold is also being investigated for applications in organic electronics and functional materials. For instance, benzamide derivatives have been explored for their potential in creating polymers with specific thermal and mechanical properties. The electronic nature of the aromatic ring, which can be tuned by substituents, suggests potential applications in areas such as organic light-emitting diodes (OLEDs) or sensors, although this remains a speculative and long-term goal.

| Application Area | Rationale | Potential Contribution of this compound |

| High-Performance Polymers | The benzamide unit can form strong, rigid polymer backbones. acs.orgacs.org | The isopropoxy group may improve solubility and processability. |

| Functional Materials | The aromatic scaffold can be functionalized to tune electronic or binding properties. | Could serve as a monomer for materials with tailored thermal or mechanical characteristics. |

Integration with Flow Chemistry Methodologies for Continuous Synthesis

Flow chemistry, or continuous-flow synthesis, is emerging as a transformative technology in chemical manufacturing. Its advantages over traditional batch processing include enhanced safety, improved heat and mass transfer, easier scalability, and the potential for integrating multiple reaction and purification steps into a single, automated process.

The synthesis of this compound and its derivatives is an ideal candidate for translation to a continuous-flow platform. Many reactions used to form amide bonds or to perform catalytic derivatizations can be highly exothermic or involve hazardous reagents. Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for superior temperature control, minimizing the risk of thermal runaways and improving product purity.

Furthermore, flow chemistry is particularly well-suited for photochemical and electrochemical reactions. nih.govacs.org Flow photoreactors ensure uniform irradiation of the reaction mixture, leading to more consistent results and higher efficiency. Similarly, electrochemical flow cells can be designed to optimize electrode surface area and reactant mixing, improving the yield and selectivity of electrochemical transformations. acs.org A future research goal would be to design a multi-step, continuous-flow process that starts from simple precursors and yields the final this compound product, potentially including in-line purification steps for a fully automated synthesis.

| Flow Chemistry Advantage | Relevance to this compound Synthesis |